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Compound of Interest

Compound Name: Anticancer agent 46

Cat. No.: B12414067 Get Quote

As the designation "Anticancer agent 46" is not unique and has been used to refer to different

chemical entities in scientific literature, this document provides detailed application notes and

protocols for two distinct compounds identified under this name: EBC-46 (Tigilanol Tiglate), a

diterpene ester, and a silibinin-derivative (compound 2h), a flavonoid derivative.

Part 1: EBC-46 (Tigilanol Tiglate)
Application Notes
Compound Identification: EBC-46, also known as Tigilanol Tiglate, is a potent protein kinase C

(PKC) activator.[1][2][3] It is a diterpenoid natural product isolated from the seeds of the

Australian blushwood tree, Fontainea picrosperma.[1][4] A practical semi-synthesis from the

more abundant plant-derived compound phorbol has been developed to ensure a sustainable

supply.

Mechanism of Action: Tigilanol Tiglate's anticancer activity stems from its isoform-selective

activation of Protein Kinase C (PKC). Intratumoral injection of EBC-46 leads to a rapid and

localized inflammatory response, disruption of tumor vasculature, and direct oncolysis, resulting

in hemorrhagic necrosis of the tumor. This process also induces immunogenic cell death, which

can lead to systemic anti-tumor immune responses. The activation of specific PKC isoforms,

particularly PKC-β, is crucial for its therapeutic effect.
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Parameter Value Reference

Natural Source Fontainea picrosperma

Semi-synthesis Starting

Material

Phorbol (from Croton tiglium

seeds)

Semi-synthesis Steps 12

Overall Yield (Semi-synthesis) 12%

Experimental Protocols
Semi-synthesis of EBC-46 (Tigilanol Tiglate) from Phorbol

This protocol is based on the work of the Wender lab at Stanford University. The synthesis is a

12-step process starting from phorbol, which is extracted from the seeds of Croton tiglium. The

key challenge in the synthesis is the specific oxidation pattern of the B-ring to create the 5β-

hydroxy-6α,7α-epoxy functionality.

A detailed, step-by-step protocol for the multi-gram scale synthesis is proprietary and has been

outlined in scientific publications. The following is a generalized workflow based on published

information.

Extraction of Phorbol: Phorbol is extracted from Croton tiglium seeds. This involves grinding

the seeds and performing a solvent extraction, followed by hydrolysis of the phorbol esters to

yield phorbol.

Multi-step Synthesis: The synthesis proceeds through a 12-step sequence involving

protection, oxidation, and esterification reactions to build the complex structure of Tigilanol

Tiglate.

Purification: Purification of the final compound and intermediates is achieved through

chromatographic techniques. The original extraction from the natural source requires multiple

chromatographic purifications.
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Caption: Signaling pathway of EBC-46 (Tigilanol Tiglate).
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Caption: Semi-synthesis workflow for EBC-46.

Part 2: Anticancer agent 46 (Compound 2h)
Application Notes
Compound Identification: "Anticancer agent 46" has also been used to identify compound 2h,

a novel derivative of silibinin bearing a carbamate group. Silibinin is a natural flavonolignan

extracted from the seeds of the milk thistle plant, Silybum marianum.

Mechanism of Action: The precise mechanism of action for compound 2h is under investigation.

However, molecular docking studies suggest that it may act as an inhibitor of Hsp90 (Heat
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shock protein 90), which is a chaperone protein involved in the stability and function of many

oncoproteins.

Quantitative Data Summary

Parameter Value Reference

Starting Material Silibinin

Synthetic Reaction Carbamate formation

Yield of Compound 2h

Not explicitly stated for 2h, but

yields for analogous

compounds (2a-i) range from

10.8–52.8%

IC50 (MCF-7 cells) 2.08 µM

Experimental Protocols
Synthesis of Compound 2h (A Silibinin Carbamate Derivative)

This protocol is adapted from the publication by Wu Q, et al. in Medical Chemistry Research

(2022).

Materials:

Silibinin

Appropriate carbamyl chloride (for 2h, this would be 4-fluorophenylcarbamoyl chloride)

N,N-diisopropylethylamine (DIPEA)

4-Dimethylaminopyridine (DMAP)

Tetrahydrofuran (THF), anhydrous

Ethyl acetate
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Brine

Sodium sulfate (Na2SO4)

Silica gel for column chromatography

Solvents for column chromatography (e.g., Dichloromethane/Methanol)

Procedure:

To a solution of silibinin (1.0 eq) in anhydrous THF, add DIPEA (2.0 eq) and DMAP (0.2 eq).

Add the specific carbamyl chloride (1.05 eq) to the mixture.

Stir the reaction mixture at 25 °C under a nitrogen atmosphere for 15 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with water and extract twice with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by silica gel column chromatography to yield the final compound.
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Caption: Synthesis workflow for Compound 2h.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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